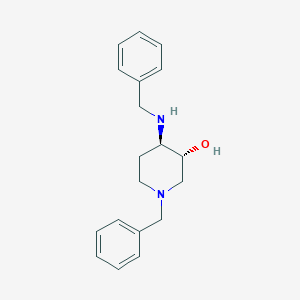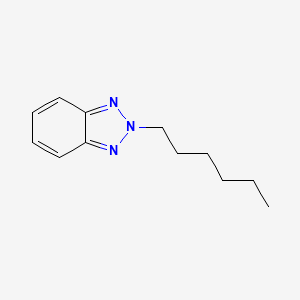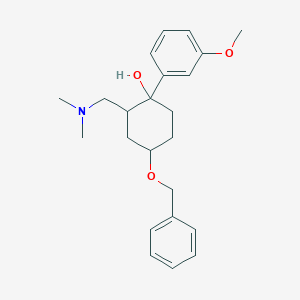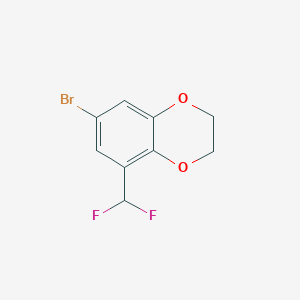
3-(2-Methylphenoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenoxy)aniline hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is a derivative of aniline, where the aniline moiety is substituted with an o-tolyloxy group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Mécanisme D'action
Target of Action
It is known that aniline, a similar compound, interacts with proteins such as kallikrein-1 and serum albumin . These proteins play crucial roles in physiological processes such as blood clotting and drug transport, respectively .
Mode of Action
Amines, including aniline, are known to be basic and good nucleophiles . They can react with electrophiles in several polar reactions . This suggests that 3-(o-Tolyloxy)aniline hydrochloride might interact with its targets through similar mechanisms.
Biochemical Pathways
Anilines are precursors to many industrial chemicals, including precursors to polyurethane . This suggests that they might be involved in various biochemical reactions and pathways.
Pharmacokinetics
Atomoxetine hcl, a compound with a similar structure, is well-absorbed after oral administration and is minimally affected by food . It is eliminated primarily by oxidative metabolism through the cytochrome P450 2D6 (CYP2D6) enzymatic pathway and subsequent glucuronidation . Atomoxetine HCl has a half-life of about 5 hours . These properties might give some insights into the ADME properties of 3-(o-Tolyloxy)aniline hydrochloride.
Result of Action
Based on the properties of amines, it can be inferred that the compound might influence the ph of its environment due to its basic nature . This could potentially affect various physiological processes.
Action Environment
The action of 3-(o-Tolyloxy)aniline hydrochloride might be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s basicity and, consequently, its interactions with targets . Additionally, the presence of other compounds could potentially influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenoxy)aniline hydrochloride typically involves the reaction of o-toluidine with an appropriate halogenated phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of o-toluidine attacks the halogenated phenol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylphenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the aniline or tolyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3-(2-Methylphenoxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications.
o-Toluidine: An aromatic amine with a methyl group ortho to the amine.
Phenol: A hydroxyl-substituted benzene with various industrial uses.
Uniqueness
3-(2-Methylphenoxy)aniline hydrochloride is unique due to the presence of both an aniline and an o-tolyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Propriétés
IUPAC Name |
3-(2-methylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-2-3-8-13(10)15-12-7-4-6-11(14)9-12;/h2-9H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNVVLQZZIZXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)
![4-(dimethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2886844.png)

![5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2886848.png)

![4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2886853.png)

![N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide](/img/structure/B2886856.png)
![2-(4-chlorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2886857.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)
![[2-(2,3-dihydro-1H-indol-1-yl)-5-nitrophenyl]methanesulfonyl fluoride](/img/structure/B2886862.png)
